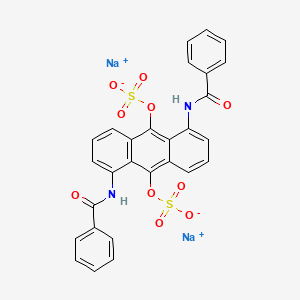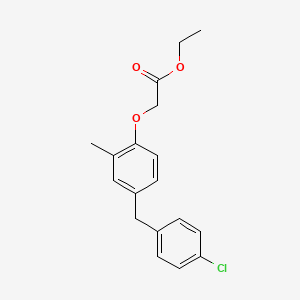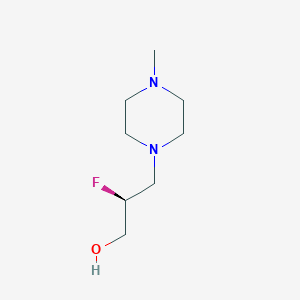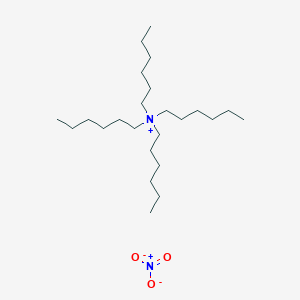
Tetrahexylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahexylammonium nitrate is a quaternary ammonium compound with the chemical formula [CH3(CH2)5]4N(NO3). It is known for its ionic liquid properties at ambient temperature and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahexylammonium nitrate can be synthesized through the reaction of tetrahexylammonium bromide with silver nitrate. The reaction typically involves dissolving tetrahexylammonium bromide in an organic solvent such as acetonitrile, followed by the addition of silver nitrate. The resulting mixture is stirred at room temperature, leading to the formation of this compound and silver bromide as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tetrahexylammonium bromide and silver nitrate, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahexylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The nitrate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like acetonitrile or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different nitrate derivatives, while substitution reactions can produce various tetrahexylammonium salts .
Wissenschaftliche Forschungsanwendungen
Tetrahexylammonium nitrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tetrahexylammonium nitrate involves its interaction with molecular targets and pathways. As an ionic liquid, it can disrupt cell membranes and interfere with cellular processes. The nitrate ion can also participate in redox reactions, contributing to its biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahexylammonium bromide: Similar in structure but contains a bromide ion instead of a nitrate ion.
Tetraethylammonium: A smaller quaternary ammonium compound with ethyl groups instead of hexyl groups.
Uniqueness
Tetrahexylammonium nitrate is unique due to its combination of long alkyl chains and a nitrate ion, which imparts distinct ionic liquid properties and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Eigenschaften
CAS-Nummer |
682-03-1 |
|---|---|
Molekularformel |
C24H52N2O3 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
tetrahexylazanium;nitrate |
InChI |
InChI=1S/C24H52N.NO3/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3)4/h5-24H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
LHIGLAVLYYKORA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
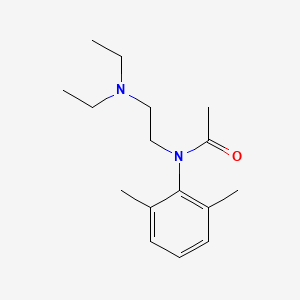

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
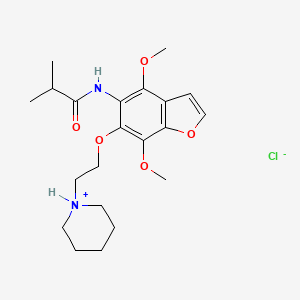

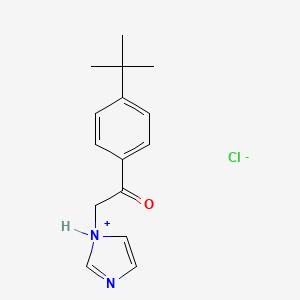
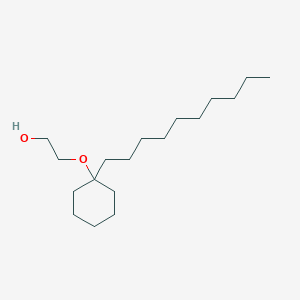
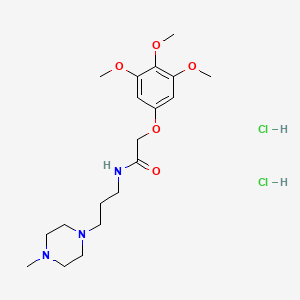
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)
